molecular formula C48H95NO3 B1164734 N-Triacontanoyl-D-erythro-sphingosine

N-Triacontanoyl-D-erythro-sphingosine

Cat. No.: B1164734
M. Wt: 734
Attention: For research use only. Not for human or veterinary use.
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Description

Significance within the Ceramide Family

The significance of N-Triacontanoyl-D-erythro-sphingosine lies in its identity as a very long-chain ceramide, a crucial component for maintaining the skin's barrier function. nih.govnih.gov The outermost layer of the epidermis, the stratum corneum, acts as a permeability barrier, preventing water loss and protecting against environmental insults. nih.govavantiresearch.com This barrier is largely composed of an intercellular lipid matrix made of ceramides (B1148491), cholesterol, and free fatty acids. nih.gov

Ceramides make up approximately 50% of the lipid mass in the stratum corneum. researchgate.net Research has shown that the length of the fatty acid chain is critical to the barrier's integrity. Specifically, ceramides with very long-chain fatty acids (≥C28), such as this compound, are indispensable. nih.gov One study demonstrated that the absence of ceramides with fatty acids longer than C28 leads to a defective skin permeability barrier. nih.gov Furthermore, reduced levels of specific protein-bound ceramides with C30 and C32 fatty acids have been associated with an increased risk of developing atopic dermatitis. nih.gov The presence of these ultra-long-chain ceramides is essential for the proper organization of the lipid lamellae that form the backbone of the skin barrier. nih.gov

Overview of Very Long Chain Fatty Acyl Sphingolipids

Very long-chain fatty acyl (VLCFA) sphingolipids are a subclass of sphingolipids characterized by a fatty acid chain of more than 18 carbons. nih.gov In mammals, these chains can extend up to 36 carbons in length. researchgate.net The synthesis of these VLCFAs is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). nih.gov

These lipids are not just structural components; they have significant biological functions. The primary and most studied role of VLCFA-containing sphingolipids is in the formation of the epidermal permeability barrier. nih.govresearchgate.net The substantial length of the acyl chain increases the hydrophobicity and allows for greater interaction and interdigitation within the lipid bilayer, creating a more stable and impermeable membrane. nih.gov For instance, ω-hydroxy very long-chain sphingolipids are established as essential for proper skin barrier function. researchgate.net

Beyond the skin, VLCFA sphingolipids are integral to other biological processes. In plants, they are essential for development and play a role in the trafficking of proteins to the plasma membrane. nih.gov In mammals, they are also expressed in male germ cells during maturation. researchgate.net The specific functions of different VLCFA sphingolipids are an active area of research, with evidence suggesting that ceramides containing different fatty acids have distinct roles in cellular physiology.

Historical Context of Sphingolipid Research Pertaining to this compound

The journey of sphingolipid research began in the 1870s when Johann Ludwig Thudichum first discovered this class of lipids in brain extracts. researchgate.net He named them after the enigmatic Sphinx due to their complex nature. researchgate.net For nearly a century, sphingolipids were considered to be merely structural components of cell membranes. researchgate.net

The focus on the specific composition of ceramides within the skin's stratum corneum is a more recent development. Early studies utilized techniques like thin-layer chromatography (TLC) to separate and identify different lipid classes in the skin. nih.gov These initial investigations revealed that the stratum corneum had a unique and complex lipid profile, with ceramides being a major component. researchgate.netnih.gov

The discovery and appreciation of the importance of very long-chain ceramides like this compound came with advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC/MS). nih.gov These powerful methods, which gained prominence in the late 20th and early 21st centuries, allowed researchers to identify and quantify hundreds of distinct ceramide species. avantiresearch.com This led to the crucial finding that the stratum corneum contains a variety of ceramides with exceptionally long fatty acid chains (C28-C36). nih.govresearchgate.net

A pivotal 2007 study on the ELOVL4 enzyme was instrumental in clarifying the role of these specific ceramides. The research showed that ELOVL4 is required for the synthesis of ceramides with fatty acids of C28 or longer, and that a deficiency leads to a non-functional skin barrier, highlighting the indispensable nature of compounds like this compound for terrestrial life. nih.gov More recent research continues to uncover the specific roles these molecules play in skin health and disease, with studies linking reduced levels of C30 ceramides to the pathogenesis of atopic dermatitis. nih.gov

Properties

Molecular Formula

C48H95NO3

Molecular Weight

734

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C30:0-D-erythro-ceramide

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Natural Biological Sources and Tissue Specificity

N-Triacontanoyl-D-erythro-sphingosine is a specific molecular species belonging to the ceramide NS class, which is characterized by a non-hydroxylated fatty acid linked to a sphingosine (B13886) base. biorxiv.org The "triacontanoyl" designation specifies that the fatty acid component is triacontanoic acid, a saturated fatty acid with a 30-carbon chain. This very-long-chain fatty acid (VLCFA) structure is a defining feature of this particular ceramide.

Presence in Stratum Corneum and Epidermal Barrier

The primary location for this compound in biological systems is the stratum corneum, the outermost layer of the epidermis. The stratum corneum is composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix, which forms the skin's primary barrier against water loss and external insults. nih.gov This lipid matrix is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids. nih.gov

Table 1: Major Ceramide Classes in Human Stratum Corneum

Ceramide Class Sphingoid Base Fatty Acid Type General Function in Epidermal Barrier
NS Sphingosine Non-hydroxy Structural component of lipid lamellae
NP Phytosphingosine Non-hydroxy Water retention and barrier integrity
AS α-hydroxy-sphingosine Non-hydroxy Structural organization
AP α-hydroxy-phytosphingosine Non-hydroxy Water retention and structural support
Eos Esterified ω-hydroxy-sphingosine Esterified ω-hydroxy Formation of the corneocyte lipid envelope

This table provides a simplified overview of major ceramide classes. The specific fatty acid chain length, such as the C30 chain in this compound, significantly influences the biophysical properties of the ceramide.

Detection in Mammalian Cells and Organelles

The biosynthesis of ceramides, including this compound, is a complex process that occurs within specific cellular compartments. The initial steps of ceramide synthesis take place in the endoplasmic reticulum (ER). researchgate.net It is within the ER that the condensation of serine and palmitoyl-CoA occurs, leading to the formation of the sphingoid base, which is subsequently acylated with a fatty acid. frontiersin.org For this compound, this involves the action of a specific ceramide synthase enzyme that utilizes triacontanoyl-CoA as a substrate.

Following their synthesis in the ER, ceramides are transported to the Golgi apparatus for further processing and glycosylation to form complex sphingolipids, or they can be directly trafficked to the plasma membrane. researchgate.net In keratinocytes, these newly synthesized ceramides, including the very-long-chain species, are packaged into lamellar bodies. These organelles then fuse with the apical plasma membrane of the granular keratinocytes, releasing their lipid contents into the extracellular space to form the lamellar structure of the stratum corneum.

While direct detection of endogenous this compound within specific organelles is technically challenging, its presence in the stratum corneum is a direct consequence of this well-established synthesis and transport pathway originating in the endoplasmic reticulum of keratinocytes. Modern lipidomic techniques, such as liquid chromatography-mass spectrometry (LC-MS), are instrumental in identifying and quantifying specific ceramide species, including those with very-long-chain fatty acids, in tissue extracts. nih.govnih.gov

Implications of Physiological Distribution for Research Models

The distinct localization and critical function of this compound and other very-long-chain ceramides in the epidermal barrier have significant implications for the development and use of in vitro and in vivo research models.

To accurately study skin barrier function and dysfunction, research models must recapitulate the complex lipid composition of the human stratum corneum. This includes the presence of a full spectrum of ceramide species, with an appropriate ratio of very-long-chain to long-chain fatty acid-containing ceramides.

Three-dimensional (3D) human skin equivalents are widely used models that mimic the structure and function of native human skin. For these models to be effective in dermatological research, particularly for studying conditions associated with a compromised skin barrier like atopic dermatitis or psoriasis, it is crucial that the cultured keratinocytes are able to synthesize and secrete a lipid profile that closely resembles that of healthy human skin. This includes the production of this compound and other VLCFA ceramides. The analysis of the lipid composition of these models is therefore a critical step in their validation.

Furthermore, topical formulations designed to repair or enhance the skin barrier are often tested on these models. The inclusion of this compound or other very-long-chain ceramides in such formulations is a rational approach based on their natural role in the skin. The ability of a research model to properly integrate and utilize these exogenously applied lipids is a key consideration for the predictive value of the study. Therefore, the physiological distribution of this compound underscores the necessity for research models with a high degree of biomimicry in their lipid composition to yield clinically relevant findings.

Biosynthesis and Metabolic Pathways of N Triacontanoyl D Erythro Sphingosine

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis pathway constructs sphingolipids from basic precursors, beginning in the endoplasmic reticulum (ER). mdpi.comnih.gov This pathway is the primary route for producing new ceramide molecules, including N-Triacontanoyl-D-erythro-sphingosine. The process involves a series of enzymatic reactions that build the sphingoid base and subsequently attach the specific fatty acid chain. nih.govfrontiersin.org

The genesis of sphingolipid synthesis is the condensation of the amino acid L-serine with a fatty acyl-coenzyme A (CoA), most commonly palmitoyl-CoA. mdpi.comnih.gov This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT), located in the endoplasmic reticulum. nih.govfrontiersin.orgnih.gov The product of this reaction is 3-ketosphinganine. nih.govwikipathways.org Subsequently, the enzyme 3-ketodihydrosphingosine reductase rapidly reduces 3-ketosphinganine, utilizing NADPH as a cofactor, to form dihydrosphingosine, also known as sphinganine (B43673). frontiersin.orgnih.gov This sphinganine molecule serves as the foundational sphingoid base upon which the ceramide structure is built. youtube.com

The next crucial step in the pathway is the N-acylation of the sphinganine base. nih.govthemedicalbiochemistrypage.org This reaction is catalyzed by a family of enzymes known as (dihydro)ceramide synthases (CerS), which are also integral membrane proteins of the endoplasmic reticulum. wikipedia.orgfao.org These enzymes facilitate the formation of an amide bond between the amino group of sphinganine and the carboxyl group of a specific fatty acyl-CoA. wikipedia.org The product of this reaction is a dihydroceramide (B1258172). wikipathways.org The formation of N-Triacontanoyl-dihydro-sphinganine is specifically mediated by a CerS isoform that can utilize ultra-long-chain fatty acyl-CoAs.

The diversity in the acyl chain length of ceramides (B1148491) is determined by the existence of six different mammalian CerS isoforms (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of particular chain lengths. nih.govfrontiersin.org This specificity is a key determinant of the type of ceramide produced. nih.govfrontiersin.org

This compound contains a 30-carbon acyl chain (triacontanoic acid). The synthesis of ceramides with such ultra-long-chain fatty acids (ULCFAs) is primarily attributed to Ceramide Synthase 3 (CerS3). oup.complos.org While other CerS isoforms show preference for shorter chains (e.g., CerS5/6 for C16, CerS1 for C18, and CerS2 for C22-C24), CerS3 is uniquely capable of utilizing acyl-CoAs with chain lengths of C26 and longer, including triacontanoyl-CoA. frontiersin.orgoup.comwikipedia.orgqmul.ac.uk CerS3 expression is notably high in tissues like the skin and testes, where ceramides containing very-long-chain and ultra-long-chain fatty acids are abundant and play critical functional roles, such as maintaining the skin's water permeability barrier. oup.comwikipedia.org Acyl-CoA-binding protein (ACBP) has been shown to potently stimulate the activity of CerS3 by binding to very-long-chain acyl-CoA esters and facilitating their use. nih.gov

Table 1: Substrate Specificity and Primary Tissue Distribution of Mammalian Ceramide Synthase (CerS) Isoforms.
CerS IsoformAcyl-CoA Chain Length SpecificityPrimary Tissue Distribution
CerS1C18-CoABrain, Skeletal Muscle oup.comresearchgate.net
CerS2C22-C24-CoA (Very Long Chain) oup.comnih.govelsevierpure.comLiver, Kidney, Brain, Heart oup.comresearchgate.netnih.gov
CerS3 ≥C26-CoA (Ultra Long Chain) oup.comqmul.ac.uk Skin, Testis oup.comwikipedia.org
CerS4C18-C20-CoA frontiersin.orgresearchgate.netWidespread, including skin, heart, liver researchgate.net
CerS5C14-C16-CoA frontiersin.orgWidespread, including adipose tissue frontiersin.orgresearchgate.net
CerS6C14-C16-CoA frontiersin.orgWidespread, including adipose tissue frontiersin.orgresearchgate.net

The final step in the de novo synthesis of this compound is the conversion of its immediate precursor, N-Triacontanoyl-dihydro-sphinganine. This transformation is carried out by the enzyme dihydroceramide desaturase 1 (DEGS1). themedicalbiochemistrypage.org DEGS1 introduces a critical C4-C5 trans double bond into the sphinganine backbone of the dihydroceramide molecule. nih.govnih.gov This desaturation step converts the saturated sphinganine base into the unsaturated sphingosine (B13886) base, yielding the final ceramide product, this compound. youtube.com

Role of Dihydroceramide Synthases (CerS) in N-Acylation

Sphingolipid Salvage Pathway and this compound Recycling

In addition to de novo synthesis, cells can produce ceramides through a recycling mechanism known as the sphingolipid salvage pathway. nih.govnih.govbohrium.com This pathway is responsible for the breakdown of complex sphingolipids (like sphingomyelin (B164518) and glycosphingolipids), which are hydrolyzed primarily in the lysosomes to yield their constituent parts, including the sphingoid base sphingosine. mdpi.comnih.gov

This liberated sphingosine can be transported out of the lysosome and re-utilized for the synthesis of new ceramides. nih.gov The re-acylation of sphingosine is catalyzed by the same family of ceramide synthase enzymes active in the de novo pathway. nih.govnih.govbohrium.com Specifically, a recycled sphingosine molecule can be acylated with triacontanoyl-CoA by CerS3 in the endoplasmic reticulum to form this compound. This salvage mechanism is a significant contributor to the total cellular sphingolipid pool, with estimates suggesting it can account for 50% to 90% of total sphingolipid synthesis. nih.govbohrium.com

Catabolism and Degradation of this compound

The degradation of this compound is essential for maintaining cellular homeostasis and involves its breakdown into constituent components. The primary enzymes responsible for initiating ceramide catabolism are ceramidases. nih.govresearchgate.net These hydrolytic enzymes cleave the amide bond of this compound, releasing the ultra-long-chain fatty acid (triacontanoic acid) and the D-erythro-sphingosine backbone. youtube.com

The liberated sphingosine has two main fates. It can re-enter the salvage pathway to be re-acylated into a new ceramide molecule, or it can be directed towards irreversible degradation. nih.govnih.gov For degradation, sphingosine is first phosphorylated at the C1 hydroxyl group by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). nih.govyoutube.com S1P is then irreversibly cleaved by the enzyme sphingosine-1-phosphate lyase, which is located in the endoplasmic reticulum. nih.gov This final catabolic step breaks S1P down into phosphoethanolamine and hexadecenal, which can be further metabolized, effectively removing them from the sphingolipid pool. youtube.com

Enzymatic Hydrolysis of Ceramides

The initial step in the catabolism of this compound is its hydrolysis, a reaction that cleaves the amide bond to release its constituent parts: D-erythro-sphingosine and triacontanoic acid. This process is catalyzed by a class of enzymes known as ceramidases (CDases; N-acylsphingosine amidohydrolase; EC 3.5.1.23). nih.gov This enzymatic action is not merely a degradative step but a critical regulatory point in lipid signaling, as it controls the balance between the levels of ceramide and its breakdown products, sphingosine and sphingosine-1-phosphate (S1P). nih.govnih.gov

There are several types of ceramidases, distinguished primarily by their optimal pH for activity and their subcellular location. mdpi.com This distribution ensures that ceramide hydrolysis can be initiated in different cellular compartments in response to various signals. The main categories are:

Acid Ceramidase (ASAH1): This enzyme functions optimally at an acidic pH and is predominantly located in the lysosomes, the cell's primary recycling centers. mdpi.comnih.gov It plays a key role in the breakdown of complex sphingolipids that are delivered to the lysosome for degradation. nih.gov

Neutral Ceramidase (ASAH2): Operating at a neutral pH, this ceramidase is often found at the plasma membrane. nih.gov Its location allows it to respond to extracellular signals that trigger ceramide generation within the cell membrane. wikiwand.com

Alkaline Ceramidase (ACER1, ACER2, ACER3): This group of enzymes functions in alkaline conditions and is localized to the endoplasmic reticulum (ER) and Golgi apparatus. nih.gov Their role is often tied to the regulation of ceramide levels involved in the synthesis of complex sphingolipids.

The hydrolysis reaction is reversible, meaning ceramidases can also catalyze the synthesis of ceramide from sphingosine and a fatty acid, though the primary recognized function is hydrolysis. nih.gov The cleavage of the N-acyl linkage by these enzymes is considered a rate-limiting factor in the production of intracellular sphingosine. nih.gov

Table 1: Major Ceramidases and Their Properties

Ceramidase TypeOptimal pHPrimary Subcellular LocationPrimary Function
Acid Ceramidase (ASAH1)AcidicLysosomesBreakdown of complex sphingolipids. mdpi.comnih.gov
Neutral Ceramidase (ASAH2)NeutralPlasma MembraneResponse to extracellular signals. wikiwand.comnih.gov
Alkaline Ceramidase (ACERs)AlkalineEndoplasmic Reticulum, Golgi ApparatusRegulation of ceramide in biosynthetic pathways. nih.gov

Downstream Metabolism of Sphingosine and Derivatives

Following the hydrolysis of this compound, the resulting D-erythro-sphingosine molecule enters a critical metabolic crossroads where it can be directed toward several distinct pathways.

One major fate of sphingosine is its re-conversion to ceramide in what is known as the salvage pathway . wikiwand.comnih.gov In this pathway, ceramide synthase (CerS) enzymes re-acylate sphingosine with a fatty acid. mdpi.com This recycling mechanism is an important contributor to the cell's total ceramide pool. wikiwand.commdpi.com

Alternatively, sphingosine can be phosphorylated by the action of sphingosine kinases (SPHK1 and SPHK2) . nih.govnih.gov This reaction adds a phosphate (B84403) group to the C1 hydroxyl group of sphingosine, producing the potent signaling molecule sphingosine-1-phosphate (S1P) . nih.gov The balance between ceramide, sphingosine, and S1P is often referred to as the "sphingolipid rheostat," as it can determine a cell's fate, influencing processes from proliferation to apoptosis. nih.gov

The metabolic journey can continue from S1P:

Dephosphorylation: S1P can be converted back to sphingosine through the action of S1P phosphatases (SGPP1 and SGPP2). nih.gov This allows for tight regulation of S1P levels.

Irreversible Degradation: S1P represents the final stage of the sphingolipid degradation pathway. The enzyme S1P lyase , located in the endoplasmic reticulum, irreversibly cleaves S1P. nih.govmdpi.com This cleavage yields two products: phosphoethanolamine and a long-chain aldehyde, in this case, trans-2-hexadecenal. nih.govnih.gov These products can then be recycled for the synthesis of other lipids, such as phosphatidylethanolamine.

Subcellular Compartmentalization of this compound Metabolism

The metabolism of ceramides like this compound is highly organized within the cell, with specific steps restricted to particular organelles. This spatial separation allows for precise control over the synthesis, transport, and degradation of these potent lipids.

Endoplasmic Reticulum (ER): The ER is the central hub for sphingolipid metabolism. De novo synthesis of ceramides begins here. wikiwand.comnih.gov The ER also houses key enzymes for downstream metabolism, including alkaline ceramidases, some ceramide synthases (for the salvage pathway), and S1P lyase, the enzyme responsible for the final breakdown of the sphingosine backbone. wikiwand.comnih.govnih.gov

Golgi Apparatus: After synthesis in the ER, ceramide is transported to the Golgi. nih.govnih.gov Here, it can be used to synthesize more complex sphingolipids, such as sphingomyelin. The Golgi also contains alkaline ceramidases. nih.govnih.gov

Lysosomes: These acidic organelles are the primary sites for the catabolism of complex sphingolipids. nih.gov Acid sphingomyelinase breaks down sphingomyelin to generate ceramide, and acid ceramidase then hydrolyzes ceramide into sphingosine and a fatty acid. nih.govnih.gov The resulting sphingosine can then be transported out of the lysosome to participate in other metabolic pathways, such as the salvage pathway. wikiwand.com

Plasma Membrane: The cell's outer membrane is a dynamic site for sphingolipid signaling. It contains sphingomyelin, which can be hydrolyzed by sphingomyelinase to produce ceramide in response to external stimuli. wikiwand.com Neutral ceramidase is also located here, allowing for the subsequent conversion of ceramide to sphingosine directly at the membrane. nih.gov

Cytosol: While most sphingolipid metabolism is membrane-associated, the cytosol is the primary location for sphingosine kinase 1 (SPHK1), the enzyme that converts sphingosine to S1P. nih.gov This allows S1P to act as a mobile second messenger, relaying signals from membranes to the cell's interior.

Table 2: Subcellular Location of Key Metabolic Steps

Metabolic ProcessKey Enzyme(s)Primary Location(s)
De Novo Ceramide SynthesisSerine palmitoyltransferase, etc.Endoplasmic Reticulum wikiwand.comnih.gov
Ceramide HydrolysisAcid, Neutral, Alkaline CeramidaseLysosomes, Plasma Membrane, ER, Golgi mdpi.comnih.gov
Sphingosine Re-acylation (Salvage)Ceramide Synthase (CerS)Endoplasmic Reticulum wikiwand.com
Sphingosine PhosphorylationSphingosine Kinase (SPHK)Cytosol, other membranes nih.gov
S1P DephosphorylationS1P Phosphatase (SGPP)Endoplasmic Reticulum nih.gov
S1P Irreversible CleavageS1P LyaseEndoplasmic Reticulum nih.gov

Cellular and Molecular Functions of N Triacontanoyl D Erythro Sphingosine

Role in Cellular Membrane Organization and Dynamics

The substantial length of its acyl chain allows N-Triacontanoyl-D-erythro-sphingosine to exert significant influence over the structure and physical properties of cellular membranes.

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that function as platforms for signal transduction. mdpi.comnih.govnih.gov The incorporation of very-long-chain fatty acid (VLCFA) sphingolipids, such as C30 ceramide, is a critical factor in the formation and stability of these domains. nih.gov The hydrophobicity and length of the N-triacontanoyl chain promote strong van der Waals interactions and can lead to interdigitation between the two leaflets of the lipid bilayer. nih.gov This tight packing is a prerequisite for the transition from a fluid-disordered state to a more ordered, gel-like phase characteristic of lipid rafts. nih.gov

While long-chain saturated ceramides (B1148491) (e.g., C16:0, C18:0) are known to stabilize ordered domains, the role of ultra-long-chain species is more complex. nih.govregulations.gov Some studies on C24:0 ceramide have suggested a potential destabilizing effect in certain lipid compositions, possibly by altering interactions with cholesterol. nih.govresearchgate.net However, the general consensus is that the presence of VLCFA sphingolipids is fundamental to creating the highly ordered environment necessary for lipid raft function. nih.gov The generation of ceramide within these rafts can lead to the coalescence of smaller domains into larger signaling platforms, a process that is likely influenced by the specific acyl chain structure of the ceramide involved. mdpi.comnih.gov

The acyl chain length of a ceramide is a primary determinant of its effect on membrane fluidity. researchgate.net Very-long-chain ceramides, including this compound, significantly increase the order of fluid membranes and promote the formation of gel phases. researchgate.net Their structure can lead to the formation of unique membrane architectures, such as tubular structures, due to their capacity to form interdigitated phases. researchgate.net

A critical function of ultra-long-chain ceramides is maintaining the integrity of the epidermal permeability barrier in the skin. nih.gov The stratum corneum is composed of approximately 50% ceramides by mass, with ultra-long-chain species being indispensable for preventing transepidermal water loss. nih.gov Studies on mice lacking CerS3 show a complete loss of ceramides with acyl chains longer than 24 carbons, including C30, which results in a severely compromised skin barrier and neonatal death. uni-heidelberg.de This underscores the essential structural role of this compound in ensuring membrane integrity in specialized tissues. uni-heidelberg.denih.gov

Involvement in Intracellular Signaling Pathways

While shorter-chain ceramides are well-known as second messengers in stress responses, this compound's role is more nuanced, often relating to its structural functions that enable specific signaling events, particularly in cellular differentiation.

Ceramides are recognized as activators of a group of serine/threonine phosphatases known as Ceramide-Activated Protein Phosphatases (CAPPs), which include Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). wikipedia.orgnih.gov The activation mechanism often involves a direct, stereospecific interaction between the ceramide and the phosphatase or its regulatory subunits. wikipedia.orgnih.govresearchgate.net For PP2A, ceramide can bind to endogenous inhibitors, such as I2PP2A (also known as SET), causing the inhibitor to dissociate from PP2A and thereby releasing the active catalytic subunit. nih.govumn.edunih.gov

Research has demonstrated this activation with long-chain ceramides like C18-ceramide. nih.govnih.gov While direct studies using C30 ceramide are limited, the established mechanism for long-chain ceramides provides a strong basis for its potential role. The activation of these phosphatases by ceramides can dephosphorylate key signaling proteins, influencing a multitude of cellular pathways. nih.govnih.gov

The biological effects of ceramides are highly dependent on their acyl chain length. nih.gov Long-chain ceramides (C16-C18) are frequently associated with the induction of apoptosis, cell cycle arrest, and senescence. nih.govnih.gov In contrast, ultra-long-chain ceramides like this compound are critically important for cellular differentiation. wikipedia.orguni-heidelberg.de

Differentiation: CerS3 and the ultra-long-chain ceramides it produces are vital for the proper differentiation of keratinocytes in the skin and for the maturation of male germ cells during spermatogenesis. wikipedia.orguni-heidelberg.de Their role appears to be primarily structural, creating the necessary membrane environment for these complex developmental processes to occur.

Apoptosis and Senescence: Ceramides are generally considered pro-apoptotic and pro-senescent molecules. nih.govnih.govnih.gov They can trigger apoptosis through both caspase-dependent and independent pathways, often involving the mitochondria. nih.gov However, there is evidence that different ceramide species can have opposing effects. For instance, ultra-long-chain ceramides (C22, C24) have been shown to disrupt the formation of mitochondrial outer membrane pores created by C16-ceramide, potentially counteracting its apoptotic signal. mdpi.com The balance between pro-apoptotic long-chain ceramides and structurally essential ultra-long-chain ceramides is therefore a critical determinant of cell fate. nih.govkyushu-u.ac.jp

Ceramide TypePrimary Associated Cellular Processes
Long-Chain (e.g., C16, C18) Apoptosis, Cell Cycle Arrest, Senescence, ER Stress. nih.govnih.gov
Ultra-Long-Chain (e.g., C30) Cellular Differentiation (Keratinocytes, Sperm), Maintenance of Membrane Barrier Integrity. wikipedia.orguni-heidelberg.denih.gov

Modulation of Protein-Lipid Interactions

The unique biophysical environment created by this compound within the membrane can directly modulate the function and interaction of membrane-associated proteins. The thickness and order of ceramide-enriched domains can induce conformational changes in transmembrane proteins, thereby regulating their activity. acs.org For example, the interaction between the late endosomal protein LAPTM4B and an amino acid transporter is controlled by ceramide-induced changes in the protein's transmembrane domain. acs.org

Furthermore, very-long-chain ceramide synthesis is itself regulated by protein-lipid interactions. The enzyme ACBP (acyl-CoA-binding protein) binds to very-long-chain acyl-CoAs and interacts directly with CerS2 and CerS3, significantly enhancing their activity. nih.gov This suggests that a functional complex or "platform" of enzymes and binding proteins may exist in the endoplasmic reticulum to facilitate the efficient and coordinated synthesis of these specialized lipids. nih.gov

Contributions to Cell-Cell Interactions and Extracellular Matrix Engagement

This compound, as a member of the very-long-chain ceramide (VLC-ceramide) class, is implicated in the complex processes governing how cells interact with each other and with their surrounding structural network, the extracellular matrix (ECM). While direct studies on this specific C30:0 ceramide are limited, research on VLC-ceramides provides significant insights into its putative roles. Sphingolipids are integral components of eukaryotic cell membranes and are known to be involved in a wide array of physiological functions, including cell adhesion. nih.gov

The defining feature of VLC-ceramides is their exceptionally long fatty acid chain. This structural characteristic allows them to have unique biophysical effects on the plasma membrane. The presence of very-long-chain fatty acids (VLCFAs) in sphingolipids increases their hydrophobicity and can lead to interdigitation, where the long acyl chain of a sphingolipid in one leaflet of the cell membrane extends into the opposing leaflet. researchgate.netnih.gov This interdigitation significantly enhances the stability of the membrane and is crucial for the formation of specialized membrane microdomains, often called lipid rafts. nih.gov These rafts act as organizing centers for proteins and other lipids, facilitating signaling cascades that are essential for processes like cell adhesion and migration. nih.gov

The ECM is a dynamic, three-dimensional scaffold that provides structural support and regulates cellular behavior through complex signaling. mdpi.com The interaction between cells and the ECM is critical for tissue homeostasis. mdpi.com Very-long-chain sphingolipids are thought to be crucial in modulating the properties of the cell membrane to facilitate these interactions. For instance, studies in plants have shown that sphingolipids containing VLCFAs are essential for development and for defining secretory pathways that correctly target specific proteins to the plasma membrane. nih.gov This function is vital for establishing cell polarity and organizing the cellular machinery needed for directed communication and adhesion.

Furthermore, bioactive sphingolipids have been directly and indirectly implicated in cell-cell interactions and cellular migration. nih.gov The regulation of these processes often involves lipid-protein interactions within membrane rafts. Given that VLC-ceramides are potent stabilizers of these domains, this compound likely contributes to the structural integrity and signaling capacity required for robust cell-cell and cell-ECM engagement.

Functional Comparisons with Other Ceramide Species and Sphingolipids

The biological functions of ceramides are not uniform; they are highly dependent on the length of their N-acyl fatty acid chain. researchgate.netnih.gov This structural variation gives rise to distinct, and sometimes opposing, cellular outcomes. nih.gov this compound belongs to the very-long-chain (VLC) or ultra-long-chain (ULC) ceramide category, whose functions often contrast sharply with those of long-chain (e.g., C16:0, C18:0) and short-chain ceramides.

Long-chain ceramides, particularly C16:0-ceramide, are frequently associated with pro-apoptotic (cell death-inducing) and pro-inflammatory signaling. nih.govresearchgate.net For example, C16:0-ceramide can induce apoptosis by forming large channels in the outer mitochondrial membrane, leading to the release of cytochrome c. researchgate.net It is also linked to the development of metabolic diseases, with elevated levels of C16:0 and C18:0 ceramides being associated with insulin (B600854) resistance and cardiovascular disease. nih.govahajournals.org

In contrast, very-long-chain and ultra-long-chain ceramides (≥C22) often play roles in cell survival, proliferation, and the establishment of highly specialized barrier functions. nih.govmdpi.com A key example is their essential role in maintaining the skin's permeability barrier. nih.govnih.govwebmd.comnih.govmedicalnewstoday.comnumour.com A reduction in ULC-ceramides (C25 and above) in the skin is linked to conditions like atopic dermatitis. nih.gov In some cancer cell models, the effects are directly opposite: upregulation of long-chain ceramides inhibits cell proliferation and induces apoptosis, whereas upregulation of very-long-chain ceramides (produced by Ceramide Synthase 2) increases cell proliferation. nih.gov This functional antagonism highlights the concept of a "ceramide rheostat," where the balance between different ceramide species dictates cellular fate. nih.govnih.gov

The biophysical properties imparted by different chain lengths are fundamental to these functional distinctions. The longer acyl chains of VLC-ceramides like this compound lead to tighter lipid packing, creating more ordered and thicker membrane domains compared to their shorter-chain counterparts. researchgate.net This influences membrane fluidity, permeability, and the lateral organization of membrane proteins, thereby modulating their activity. nih.govresearchgate.net For instance, the formation of mitochondrial outer membrane pores by C16:0-ceramide can be disrupted by the presence of ULC-ceramides (C22:0 and C24:0). mdpi.com

The following table summarizes the key functional differences observed between various ceramide species.

Ceramide Species (Acyl Chain Length)Primary Associated FunctionsReferences
Long-Chain (e.g., C16:0, C18:0) - Induction of apoptosis and cell senescence. nih.govnih.govresearchgate.net
  • Promotion of inflammation. biorxiv.org
  • Association with insulin resistance and metabolic dysfunction. nih.govahajournals.org
  • Activation of specific protein phosphatases (PP2A). researchgate.net
  • nih.govnih.govresearchgate.netahajournals.orgbiorxiv.org
    Very-Long-Chain (VLC) & Ultra-Long-Chain (ULC) (e.g., C22:0, C24:0, C30:0) - Essential for skin permeability barrier function. nih.govnih.gov
  • Promotion of cell proliferation in certain contexts. nih.gov
  • May offer protection against cardiometabolic risk. ahajournals.orgmdpi.com
  • Structural role in stabilizing membrane domains (lipid rafts). nih.govnih.gov
  • nih.govnih.govnih.govahajournals.orgmdpi.comnih.govnih.gov
    C24:1-Ceramide - Associated with pro-proliferative and cell survival signals. researchgate.net
  • Increased plasma levels linked to higher risk of coronary artery disease in some studies. nih.gov
  • researchgate.netnih.gov
    Sphingosine (B13886) - Precursor for ceramide and sphingosine-1-phosphate (S1P) synthesis. nih.gov
  • Can have pro-apoptotic properties, similar to some ceramides. nih.gov
  • nih.gov
    Sphingosine-1-Phosphate (S1P) - Generally promotes cell growth, survival, and migration. nih.govahajournals.org
  • Acts as a signaling molecule through G protein-coupled receptors. mdpi.com
  • Functionally opposes the actions of pro-apoptotic ceramides. ahajournals.org
  • mdpi.comnih.govahajournals.org

    Advanced Analytical Methodologies for N Triacontanoyl D Erythro Sphingosine Research

    Mass Spectrometry-Based Lipidomics

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the field of lipidomics, MS-based approaches allow for the comprehensive profiling, structural characterization, and quantification of hundreds to thousands of lipid species in a biological sample. nih.gov The analysis of N-Triacontanoyl-D-erythro-sphingosine, a ceramide with a C30 fatty acyl chain, falls within the broader study of sphingolipids. nih.govresearchgate.net These methods are sensitive enough to detect low-abundance species and specific enough to differentiate between ceramides (B1148491) that differ only by their fatty acyl chain length or degree of saturation. nih.govnih.gov

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of ceramides, including very long-chain species. ahajournals.orgnih.govnih.gov This method couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The initial chromatographic step separates the complex mixture of lipids from a biological extract, reducing ion suppression and allowing for the differentiation of isomeric species. The separated lipids are then introduced into the mass spectrometer for detection and quantification. nih.gov This approach has been successfully used to quantify various long-chain and very-long-chain ceramides in diverse biological matrices such as plasma, serum, and tissues. nih.govplos.orgarvojournals.org

    Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing lipids like ceramides, as it typically produces intact protonated molecules [M+H]+ with minimal fragmentation in the source. physiology.orglipidmaps.org Once ionized, the specific ceramide of interest can be quantified using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. ahajournals.orggoogle.com

    In an MRM experiment, the first quadrupole (Q1) is set to select the specific m/z of the parent ion (the precursor ion) of this compound. This isolated ion then enters the second quadrupole (Q2), or collision cell, where it is fragmented through collision-induced dissociation. The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion (the product ion). For ceramides, the most common fragmentation pathway involves the cleavage of the amide bond, resulting in a product ion corresponding to the sphingoid base backbone. physiology.orgavantiresearch.com This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and significantly reducing background noise. physiology.org

    The characteristic MRM transition for ceramides containing the D-erythro-sphingosine (d18:1) base involves the product ion at m/z 264.4. physiology.orgavantiresearch.com For this compound (Cer(d18:1/30:0)), the precursor ion would be selected and fragmented to monitor this specific product ion.

    Table 1: Illustrative MRM Parameters for Very Long-Chain Ceramide Analysis This table provides an example of typical MRM transitions used for the analysis of various ceramides. The transition for this compound is extrapolated based on established fragmentation patterns.

    Compound NamePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Application
    C16:0 Ceramide538.7264.3Quantification physiology.org
    C24:1 Ceramide648.8264.4Quantification physiology.org
    This compound (C30:0 Ceramide) 734.7 264.4 Quantification
    C17:0 Ceramide (Internal Standard)552.5264.4Internal Standard nih.gov

    The choice of chromatographic method is critical for resolving this compound from other lipid classes and ceramide species prior to mass spectrometric analysis. google.com

    Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique for ceramide analysis. nih.gov RPLC separates molecules based on their hydrophobicity. Very long-chain ceramides like this compound are highly nonpolar and are therefore strongly retained on RPLC columns (e.g., C8 or C18). nih.govarvojournals.orgnih.gov Gradient elution, typically with a mobile phase system of water/methanol or water/acetonitrile transitioning to a high concentration of isopropanol, is used to elute the ceramides in order of increasing acyl chain length and decreasing polarity. nih.govarvojournals.org This method effectively separates different ceramide species based on the length and saturation of their N-acyl chains. nih.gov

    Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that separates compounds based on their polarity. nih.gov It is particularly useful for analyzing polar lipids and can provide a different separation selectivity compared to RPLC. uni-muenster.deupce.cz While less common for ceramides alone, HILIC is often employed in comprehensive sphingolipid profiling studies where more polar species like sphingosylphosphorylcholine (B14255) or glycosphingolipids are also of interest. plos.orgnih.gov In a HILIC setup, ceramides, being relatively nonpolar, would elute early in the chromatographic run.

    Normal Phase Liquid Chromatography (NP-LC): Similar to HILIC, NP-LC separates molecules based on polarity, but with different stationary and mobile phases. It is effective at separating lipid classes based on the polarity of their headgroups. While historically used for lipid analysis, it has largely been superseded by RPLC and HILIC in modern LC-MS applications due to mobile phase compatibility and robustness issues.

    High-Resolution Mass Spectrometry for Structural Elucidation (e.g., MALDI/TOF with In-Source Fragmentation)

    While tandem quadrupole instruments are ideal for quantification, high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) analyzers, are crucial for the initial identification and structural elucidation of lipids. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a TOF analyzer is a powerful tool for analyzing lipids directly from tissue sections (imaging mass spectrometry) or from extracts. nih.govnih.gov

    A key technique for structural characterization is in-source fragmentation (ISF). By increasing the energy in the ion source of the mass spectrometer, fragmentation of the lipid molecules can be induced before they enter the mass analyzer. nih.govacs.org For ceramides, this can generate fragment ions that are characteristic of the fatty acyl chain and the sphingoid base, allowing for detailed structural confirmation. nih.gov This method can help to precisely locate double bonds within the fatty acyl or sphingoid base chains. nih.gov MALDI-TOF MS has been used to identify various ceramide species, including those with very long chains, in biological samples. nih.govsphingolipidclub.com

    Isotope-Labeling Strategies for Metabolic Tracing and Absolute Quantification

    Isotope-labeling strategies are the gold standard for both tracing the metabolic fate of molecules and achieving accurate absolute quantification. nih.gov In metabolic tracing studies, cells or organisms are supplied with precursors (e.g., amino acids or fatty acids) that are enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govresearchgate.net The incorporation of these heavy isotopes into newly synthesized sphingolipids can be tracked by mass spectrometry, providing direct insight into the dynamics of ceramide biosynthesis and turnover. nih.govphysiology.org

    For absolute quantification, the most reliable method involves the use of stable isotope-labeled internal standards (SIL-IS). nih.govcaymanchem.comcaymanchem.com An ideal internal standard is a version of the analyte molecule where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C or ²H). libios.frresearchgate.net For this compound, this would involve a synthesized version of the molecule containing several ¹³C or deuterium atoms.

    This SIL-IS is added to the sample at the very beginning of the sample preparation process. Because the SIL-IS has nearly identical physicochemical properties to the endogenous (unlabeled) analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization response in the mass spectrometer. caymanchem.comcaymanchem.com By measuring the ratio of the MS signal from the endogenous analyte to the known amount of the added SIL-IS, a precise and accurate quantification can be achieved, correcting for any sample loss or matrix effects during the analytical workflow. cerilliant.com Both deuterium- and ¹³C-labeled ceramide standards are commercially available and routinely used for this purpose. caymanchem.comsigmaaldrich.commedchemexpress.com

    Table 2: Examples of Commercially Available Stable Isotope-Labeled Ceramide Standards This table shows examples of available standards used for the quantification of various ceramides, illustrating the types of labeling strategies employed.

    Labeled Internal StandardLabel TypeApplication
    C16 Ceramide-d7Deuterium (d7)Internal Standard for C16:0 Ceramide sigmaaldrich.com
    C24 Ceramide-d7Deuterium (d7)Internal Standard for C24:0 Ceramide caymanchem.comsigmaaldrich.com
    C16 Sphingomyelin-¹³CCarbon-13Internal Standard for C16 Sphingomyelin (B164518) caymanchem.combiomol.com
    C18:1-Ceramide-¹³C₁₈Carbon-13Internal Standard for C18:1 Ceramide medchemexpress.com
    Odd-Chain Length Internal Standards

    In the quantitative analysis of sphingolipids, including this compound, by techniques such as mass spectrometry, the use of appropriate internal standards is crucial for accurate and reproducible results. One effective strategy is the use of odd-chain length internal standards. caymanchem.com These are sphingolipids that have been chemically synthesized to contain an acyl chain or a sphingosine (B13886) base with a carbon chain length not commonly found in biological systems, such as C15, C17, or C19. caymanchem.com

    The rationale behind using odd-chain length standards lies in their chemical and physical similarity to the endogenous even-chained sphingolipids being analyzed. This similarity ensures that the internal standard behaves almost identically to the analyte of interest during extraction, chromatographic separation, and ionization in the mass spectrometer. caymanchem.com Because odd-chain sphingolipids are typically absent or present in very low amounts in natural samples, their signal in the mass spectrometer does not interfere with the measurement of the endogenous this compound. caymanchem.com For instance, a C17 ceramide could be spiked into a sample to quantify the much longer chain this compound.

    Table 1: Examples of Odd-Chain Length Sphingolipid Internal Standards

    Internal Standard Acyl Chain Length Sphingoid Base
    C15 Ceramide (d18:1/15:0) C15 d18:1
    C17 Ceramide (d18:1/17:0) C17 d18:1
    C19 Ceramide (d18:1/19:0) C19 d18:1
    C17 Lactosylceramide (d18:1/17:0) C17 d18:1

    This table is illustrative and provides examples of odd-chain ceramides that can be used as internal standards in sphingolipidomics research. caymanchem.com

    Tissue Imaging Mass Spectrometry (TIMS) for Spatial Localization

    Understanding the spatial distribution of this compound within tissues is critical to elucidating its biological function and its role in pathology. Tissue Imaging Mass Spectrometry (TIMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (MALDI-IMS), has emerged as a powerful tool for this purpose. nih.govucl.ac.uk This technique allows for the visualization of the distribution of specific molecules, including various lipid species, directly in tissue sections, thereby linking molecular information with histopathology. nih.govnih.gov

    The MALDI-IMS workflow for lipid analysis involves coating a thin tissue section with a matrix that facilitates the desorption and ionization of lipids upon laser irradiation. maastrichtuniversity.nl The mass spectrometer then detects the ionized molecules, generating a mass spectrum for each spot (pixel) on the tissue. By mapping the intensity of the ion corresponding to this compound across the tissue, a detailed image of its distribution can be created. ucl.ac.uk This approach has been successfully used to identify tumor-specific ceramides and sphingomyelins and could be applied to map the localization of this compound in various disease models. nih.gov The high chemical specificity and sensitivity of MSI allow for the differentiation of numerous lipid species within a single experiment. ucl.ac.uk

    Chromatographic Techniques for Component Analysis

    Chromatographic methods are fundamental for the separation and analysis of the constituent parts of complex sphingolipids like this compound.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the fatty acid and long-chain base composition of sphingolipids. nih.govcore.ac.uk Since sphingolipids themselves are generally non-volatile, they must first be hydrolyzed to break them down into their constituent components: the fatty acid, the sphingoid base, and the head group. core.ac.uk For this compound, this would yield triacontanoic acid and D-erythro-sphingosine.

    These components are then chemically modified (derivatized) to increase their volatility for GC analysis. core.ac.uk The separated derivatives are subsequently introduced into the mass spectrometer, which provides detailed structural information and allows for their identification and quantification. dergipark.org.tr

    High-Performance Thin-Layer Chromatography (HP-TLC)

    High-Performance Thin-Layer Chromatography (HP-TLC) is an advanced form of thin-layer chromatography that offers improved resolution and accuracy for the separation of lipid mixtures. researchgate.net In the context of sphingolipid analysis, HP-TLC can separate different classes of sphingolipids as well as molecular species within a class. nih.govresearchgate.net

    The separation of sphingolipids on an HP-TLC plate is influenced by several factors, including the length of the N-linked acyl chain, the composition of the long-chain base, and the stereochemistry of the molecule. nih.gov For example, studies on sphingomyelins have shown that the retention factor (Rf value) increases with the length of the acyl chain. nih.gov This principle suggests that this compound, with its very long C30 acyl chain, would exhibit distinct migratory behavior compared to shorter-chain ceramides. The separated lipids can be visualized using specific reagents and quantified. researchgate.net

    Spectroscopic and Imaging Techniques for Cellular Localization and Dynamics

    Investigating the subcellular location and movement of this compound is key to understanding its cellular functions.

    Fluorescently Tagged Sphingolipids for Live-Cell Imaging

    Live-cell imaging using fluorescently tagged sphingolipids provides dynamic insights into their localization and trafficking within cells. nih.govnih.gov This approach involves introducing a sphingolipid precursor that has been chemically modified with a fluorescent dye into living cells. nih.gov The cells then metabolize this precursor, incorporating the fluorescent tag into more complex sphingolipids, allowing their pathways to be visualized in real-time using fluorescence microscopy. nih.gov

    One example is the use of Bodipy FL, a neutral and lipophilic fluorophore that can be attached to a sphingosine backbone. nih.gov The resulting fluorescent sphingolipid can partition into cellular membranes, and its movement and localization can be tracked. nih.gov Another strategy employs metabolic precursors like pacSphingosine (PhotoClick Sphingosine), which can be used to visualize the synthesis and trafficking of complex sphingolipids through the secretory pathway. nih.gov While these methods provide general insights into sphingolipid dynamics, the specific trafficking of this compound would depend on the cellular machinery that handles very long-chain ceramides.

    Table 2: Chemical Compounds Mentioned

    Compound Name
    This compound
    C15 Ceramide
    C17 Ceramide
    C19 Ceramide
    C17 Lactosylceramide
    Triacontanoic acid
    D-erythro-sphingosine
    Sphingomyelin
    Bodipy FL

    Photoactivatable Probes for Spatiotemporal Studies

    The intricate and dynamic nature of this compound and other sphingolipids within the cellular environment necessitates advanced techniques that offer high spatiotemporal resolution. Traditional biochemical methods often lack the ability to study the precise localization and interactions of these molecules in real-time within living cells. Photoactivatable probes have emerged as a powerful tool to overcome these limitations, enabling researchers to control the activity and track the movement of lipids with light. These probes are chemically engineered to be inert until activated by a specific wavelength of light, which triggers a conformational change or the generation of a reactive species. This allows for the precise initiation of a biological process or the labeling of interacting molecules at a defined time and location within the cell.

    Photoactivatable probes designed for lipid research generally fall into two main categories: photocaged lipids and photoswitchable lipids. Photocaged lipids contain a photolabile protecting group that, upon irradiation, is cleaved to release the active lipid. This approach allows for the acute and localized increase in the concentration of a specific lipid, enabling the study of its immediate downstream effects. Photoswitchable lipids, on the other hand, contain a moiety, such as an azobenzene (B91143) group, that can be reversibly isomerized between two distinct conformations using different wavelengths of light. nih.govelifesciences.org This reversible control allows for the modulation of the lipid's biochemical and biophysical properties and its interactions with other molecules. nih.govelifesciences.org

    A significant advancement in the study of ceramide biology has been the development of bifunctional photoactivatable probes. These probes incorporate not only a photo-reactive group but also a "clickable" tag, such as a terminal alkyne or azide (B81097). nih.gov This dual functionality allows for the photo-cross-linking of the probe to its interacting partners, followed by the attachment of a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction. nih.gov This strategy facilitates the identification and visualization of lipid-protein interactions within the native cellular context. nih.gov

    While direct studies employing photoactivatable probes specifically for this compound are not yet widely published, the methodologies developed for other ceramides and sphingolipids are highly applicable. Given that Ceramide Synthase 2 (CerS2) is responsible for the synthesis of very long-chain ceramides, including this compound, photoactivatable sphingosine analogues could be used to study the dynamics of its synthesis with spatiotemporal control. biorxiv.org

    Detailed Research Findings

    Research in the broader field of ceramide biology has yielded significant insights through the use of photoactivatable probes. These findings provide a strong foundation for future investigations into the specific roles of this compound.

    One notable study utilized a photoactivatable and clickable ceramide analog, pacCer, to identify ceramide-binding proteins in a complex cellular proteome. nih.gov Upon UV activation, the diazirine group in pacCer formed a covalent bond with nearby proteins. nih.gov Subsequent click chemistry allowed for the enrichment and identification of these proteins, leading to the discovery of the CERT-related steroidogenic acute regulatory protein D7 (StarD7) as a novel ceramide-binding protein, in addition to the known ceramide transfer protein (CERT). nih.gov This approach provides a powerful tool to map the interactome of ceramides and could be adapted to identify specific binding partners of this compound.

    Another innovative approach involves the use of photoswitchable ceramides, termed caCers, which contain an azobenzene moiety in one of their acyl chains. nih.govelifesciences.org By switching the azobenzene between its trans and cis isomers with different wavelengths of light, researchers could control the metabolic conversion of these ceramide analogs by key enzymes like sphingomyelin synthase and glucosylceramide synthase. nih.govelifesciences.org The light-induced changes in the shape of the caCers altered their packing in membranes, thereby modulating their accessibility to enzymes. nih.govelifesciences.org This technology offers a reversible and instantaneous method to control the flux of sphingolipid metabolic pathways.

    Furthermore, photoswitchable sphingosines (caSphs) have been developed to control the synthesis of ceramides. nih.gov These light-sensitive precursors are substrates for ceramide synthases, and their conversion can be modulated by light. nih.gov The trans-to-cis isomerization of the azobenzene-containing sphingosine was found to significantly enhance its metabolic conversion. nih.gov This provides a direct way to optically control the production of specific ceramide species within the cell, which could be instrumental in studying the synthesis and function of this compound.

    The table below summarizes key examples of photoactivatable probes used in ceramide research, which could be adapted for studying this compound.

    Probe TypePhotoactivatable MoietyMechanism of ActionKey Findings/Application in Ceramide ResearchPotential for this compound Research
    Photoactivatable & Clickable Ceramide (pacCer)Diazirine and AlkyneUV light activation generates a reactive carbene that covalently cross-links to interacting proteins. The alkyne tag allows for subsequent visualization or purification via click chemistry. nih.govIdentified CERT and StarD7 as ceramide-binding proteins in a cellular proteome. nih.govIdentification of specific binding partners and transporters of this compound in different cellular compartments.
    Photoswitchable Ceramide (caCer)AzobenzeneReversible photo-isomerization between trans and cis forms alters the lipid's shape and membrane packing, thereby modulating its interaction with metabolic enzymes. nih.govelifesciences.orgDemonstrated optical control over the conversion of ceramides to sphingomyelin and glucosylceramide. nih.govelifesciences.orgStudying the regulated entry of this compound into downstream metabolic pathways with high temporal precision.
    Photoswitchable Sphingosine (caSph)Azobenzene and AlkyneLight-induced isomerization of the sphingosine precursor controls its rate of conversion by ceramide synthases. nih.govEnabled acute and reversible optical control over the biosynthesis of ceramides in living cells. nih.govControlling the de novo synthesis of this compound by CerS2 to study its immediate cellular functions.

    Chemical Synthesis Strategies for N Triacontanoyl D Erythro Sphingosine and Analogs for Academic Research

    N-Acylation Approaches for Very Long Chain Fatty Acids

    Once the D-erythro-sphingosine backbone is obtained, the next critical step is the N-acylation with a very long-chain fatty acid (VLCFA), in this case, triacontanoic acid (C30:0). This amide bond formation creates the final ceramide structure.

    Chemically, this can be achieved through standard peptide coupling methods. The amino group of the sphingosine (B13886) backbone is reacted with an activated form of triacontanoic acid. This typically involves converting the fatty acid to an acyl chloride, an active ester, or using carbodiimide (B86325) coupling reagents (like DCC or EDC) in the presence of an activating agent (like NHS). For example, N-palmitoylsphingosine (a C16 ceramide) and N-lignoceroylsphingosine (a C24 ceramide) have been successfully synthesized by acylating the sphingosine base. nih.govnih.gov These established methods are directly applicable to the coupling of triacontanoic acid.

    In biological systems, the N-acylation is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.gov These enzymes exhibit remarkable specificity for fatty acyl-CoA substrates of different chain lengths. nih.gov There are six mammalian CerS (CerS1-6), each with a distinct preference for acyl chain length. nih.gov Specifically, CerS3 is known to synthesize ceramides (B1148491) with C24 and longer acyl chains. nih.gov While direct enzymatic synthesis in vitro is less common for producing bulk research material, the knowledge of CerS specificity is crucial for understanding the biological context and can inform chemoenzymatic synthesis approaches.

    Table 2: Ceramide Synthase (CerS) Acyl-CoA Specificity

    Enzyme Preferred Acyl Chain Lengths Primary Tissue Expression
    CerS1 C18 Brain
    CerS2 C20-C26 (VLCFA) Liver, Kidney, Brain
    CerS3 ≥C24 (VLCFA) Skin, Testis. nih.gov
    CerS4 C18-C22 Skin, Leukocytes, Heart, Liver. nih.gov
    CerS5 C14-C16 Lung, Skeletal Muscle

    This table provides a general overview of CerS specificity; preferences can overlap and vary by context.

    Design and Synthesis of Bioactive Probes and Analogs (e.g., Trifunctional, Photoswitchable)

    To study the complex biology of ceramides, researchers require sophisticated chemical tools that go beyond the native structure. These include probes that can be tracked, used to identify binding partners, or have their activity controlled by external stimuli like light.

    Trifunctional Probes: A powerful class of chemical probes are trifunctional lipids, which incorporate three key moieties into a single molecule: a photocage, a photo-crosslinker, and a bioorthogonal handle. pnas.orgresearchgate.net

    Photocage: A photolabile protecting group (like coumarin) is attached, rendering the lipid biologically inactive until its removal by a flash of light. pnas.org This allows for acute, spatiotemporally controlled release of the active lipid in living cells. pnas.org

    Photo-crosslinker: A diazirine group is incorporated into the lipid structure. pnas.org Upon UV irradiation, the diazirine generates a highly reactive carbene that covalently cross-links the probe to nearby interacting proteins. pnas.org

    Bioorthogonal Handle: A terminal alkyne or azide (B81097) group is included, which does not interfere with biological processes. pnas.org This handle allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). pnas.orgacs.org

    The synthesis of a trifunctional sphingosine probe has been reported, providing a template for creating a trifunctional analog of N-Triacontanoyl-D-erythro-sphingosine. pnas.orgacs.org Such a probe would be invaluable for mapping the direct protein interactions of this specific very long-chain ceramide in a native cellular environment. acs.org

    Photoswitchable Probes: Another innovative approach involves incorporating a photoswitchable unit, typically an azobenzene (B91143), into the ceramide structure. biologists.comelifesciences.org Azobenzene can reversibly isomerize between its straight trans and bent cis conformations upon irradiation with different wavelengths of light (e.g., UV-A and blue light). biologists.com When placed within the N-acyl chain or the sphingoid backbone, this isomerization induces a significant change in the lipid's shape and packing properties. biologists.comelifesciences.org This change can, in turn, modulate the lipid's interaction with enzymes and its role in membrane organization. elifesciences.org The synthesis of these "caCers" (clickable, azobenzene-containing ceramides) involves coupling a custom-synthesized, azobenzene-containing fatty acid to the sphingosine backbone. elifesciences.org

    Importance of Chemical Homogeneity for Biophysical and Biochemical Studies

    The biological functions of ceramides are intimately linked to their unique biophysical properties and their ability to organize into distinct membrane domains. nih.gov The precise length and saturation of the acyl chain, as well as the stereochemistry of the sphingoid base, are critical determinants of these properties. Therefore, the use of chemically homogeneous, well-defined ceramide species is essential for obtaining clear and interpretable results in biophysical and biochemical assays.

    Synthetic ceramides offer a significant advantage over those isolated from natural sources, which often consist of a heterogeneous mixture of different acyl chain lengths and saturation levels. A total synthesis approach, such as the one starting from D-galactose, can yield a sphingosine base of exceptionally high purity (>99.9%). nih.gov When this is coupled with a similarly pure fatty acid, the resulting ceramide is a single, well-defined molecular species. nih.gov

    This homogeneity is crucial for studies investigating:

    Membrane Domain Formation: The ability of ceramides to form gel-like domains or rafts within a fluid lipid bilayer is highly dependent on acyl chain length. Using a pure ceramide species allows for the precise characterization of these domains without confounding effects from a mixture of chain lengths.

    Lipid-Protein Interactions: The specific recognition of a ceramide by a protein can be highly sensitive to the lipid's exact structure. Homogeneous samples are required to accurately measure binding affinities and specificities.

    Enzyme Kinetics: When studying enzymes that metabolize ceramides, using a single substrate species ensures that the measured kinetic parameters are accurate and reflect the enzyme's activity toward that specific molecule.

    Research Models and Experimental Approaches for Studying N Triacontanoyl D Erythro Sphingosine

    In Vitro Cellular Models for Mechanistic Studies

    To understand the fundamental mechanisms of N-Triacontanoyl-D-erythro-sphingosine at a cellular level, researchers utilize various in vitro cell culture models. The choice of cell line is often dictated by the biological context in which very long-chain ceramides (B1148491) are believed to play a significant role, such as in skin barrier function, neuronal health, or metabolic regulation.

    Human hepatocyte cell lines, like Huh7, are employed to study the effects of ceramide synthesis on lipid homeostasis and gene expression. nih.gov These models allow for controlled experiments where the synthesis of ceramides can be perturbed to observe downstream consequences. nih.gov Similarly, human embryonic kidney (HEK293T) cells are frequently used for overexpression studies of enzymes involved in sphingolipid metabolism to investigate their regulatory mechanisms. elifesciences.org For studying a ceramide with a C30 acyl chain, cell lines derived from tissues known to be rich in very long-chain fatty acids, such as skin keratinocytes or specific neuronal cell lines, would be particularly relevant. These models provide a simplified, reproducible environment to investigate the direct effects of this compound on cellular processes like apoptosis, proliferation, and membrane biophysics.

    Table 1: Examples of In Vitro Cellular Models in Sphingolipid Research

    Cell Line Typical Application in Sphingolipid Research Relevance for this compound
    Huh7 (Human Hepatocyte) Studying the impact of altered ceramide synthesis on lipid metabolism and gene expression. nih.gov Investigating its role in liver-related metabolic pathways.
    HEK293T (Human Embryonic Kidney) Overexpression of metabolic enzymes (e.g., ceramide synthases) to study function and regulation. elifesciences.org Elucidating the specific synthase responsible for its production and its regulatory features.
    Human Neuroblastoma Cells Examining the role of sphingolipids in cell growth, differentiation, and apoptosis in the nervous system. nih.gov Understanding its potential functions in neuronal membrane structure and signaling.

    | Keratinocytes | Studying the formation of the skin's lipid barrier, where very long-chain ceramides are crucial. | Directly assessing its contribution to epidermal barrier integrity and function. |

    Genetic Manipulation of Sphingolipid Pathway Enzymes (e.g., Ceramide Synthases, Sphingosine (B13886) Kinases)

    Genetic modification of key enzymes in the sphingolipid metabolic pathway is a powerful tool for elucidating the specific functions of this compound. This approach allows researchers to precisely increase or decrease the levels of specific sphingolipids and observe the resulting phenotypic changes.

    Ceramide synthases (CerS) are a family of six enzymes, each with a preference for fatty acyl-CoAs of specific chain lengths. The synthesis of this compound would be mediated by a CerS that utilizes C30 fatty acyl-CoA. Techniques like siRNA-mediated gene silencing can be used to knock down the expression of individual CerS enzymes to identify the specific synthase responsible for its production. nih.govnih.gov Conversely, overexpressing a particular CerS gene can lead to an accumulation of its corresponding ceramide product, allowing for gain-of-function studies. frontiersin.org For instance, studies involving the silencing of SPTLC subunits (the first enzyme in the de novo pathway) or dihydroceramide (B1258172) desaturase 1 (DEGS1) have provided comprehensive insights into how inhibiting ceramide synthesis affects cellular lipidomics and transcriptomics. nih.gov

    Furthermore, manipulating enzymes downstream of ceramide, such as sphingosine kinases (SphK), can reveal how the balance between ceramide and its metabolites, like sphingosine-1-phosphate (S1P), influences cellular fate. nih.govnih.gov Studies in zebrafish have shown that the absence of Sphingosine kinase 2 (Sphk2) leads to an accumulation of sphingosine, which in turn upregulates a specific ceramide synthase gene (cers2b) as a compensatory mechanism to convert the excess sphingosine into ceramide. elifesciences.orgnih.gov This highlights a genomic sensing mechanism that regulates sphingolipid levels, a process that could be critical in managing the levels of potent bioactive lipids like this compound. elifesciences.orgnih.gov

    Table 2: Genetic Targets for Modulating this compound Levels

    Gene/Enzyme Target Genetic Manipulation Method Expected Effect on Sphingolipid Profile Research Application
    Ceramide Synthase (CerS) siRNA knockdown or CRISPR-Cas9 knockout Decrease in specific ceramide species (e.g., this compound). nih.gov Identify the specific CerS responsible for its synthesis and study loss-of-function phenotypes.
    Ceramide Synthase (CerS) Gene overexpression Increase in specific ceramide species. frontiersin.org Study gain-of-function effects and its impact on cellular pathways.
    Sphingosine Kinase (SphK) Gene knockout/knockdown Accumulation of upstream substrates (sphingosine, ceramide). nih.gov Investigate the interplay and balance between ceramide and S1P signaling.

    | Serine Palmitoyltransferase (SPTLC) | siRNA knockdown | Global reduction in all de novo synthesized sphingolipids, including ceramides. nih.gov | Understand the systemic effects of depleting the entire sphingolipid pool. |

    Use of Exogenous Sphingolipid Analogs and Inhibitors

    Pharmacological and chemical tools, including synthetic sphingolipid analogs and enzyme inhibitors, provide temporal control over sphingolipid metabolism that can complement genetic approaches.

    Researchers can introduce synthetically prepared this compound or its analogs to cells or tissues to directly study its effects. The total synthesis of various sphingolipids, such as D-erythro-sphingosine and N-palmitoylsphingosine, has been achieved to produce highly pure compounds for biophysical studies, a method applicable to generating this compound. nih.gov

    Inhibitors that target specific enzymes in the sphingolipid pathway are invaluable for mechanistic studies. For example, Fumonisin B1 is a well-known inhibitor of ceramide synthases. nih.gov Although it has broad specificity, its use can help delineate processes dependent on de novo ceramide synthesis. More specific inhibitors for individual CerS isoforms are an active area of research. Additionally, inhibitors of ceramidases (e.g., desipramine, which indirectly down-regulates acid ceramidase) can be used to prevent the breakdown of ceramides into sphingosine, thereby increasing intracellular ceramide levels and allowing for the study of its accumulation. nih.gov

    Table 3: Pharmacological Tools for Studying Sphingolipid Pathways

    Agent Type Example Target Enzyme Effect on Pathway
    Ceramide Synthase Inhibitor Fumonisin B1 Ceramide Synthases (CerS) Blocks the conversion of sphinganine (B43673) to dihydroceramide, inhibiting de novo synthesis. nih.gov
    Ceramidase Inhibitor Desipramine Acid Ceramidase (aCDase) Prevents the breakdown of ceramide to sphingosine, leading to ceramide accumulation. nih.gov
    Sphingosine Kinase Inhibitor SKI-II Sphingosine Kinase 1 (SphK1) Blocks the conversion of sphingosine to S1P, increasing sphingosine and potentially ceramide levels. nih.gov

    | Synthetic Analog | N-acetyl-D-sphingosine (C2-ceramide) | N/A (mimics ceramide) | Used as a cell-permeable ceramide analog to simulate ceramide signaling. nih.gov |

    Integration of Lipidomics and Proteomics for System-Level Understanding

    To capture the full complexity of this compound's function, researchers are increasingly turning to systems biology approaches that integrate multiple layers of biological information. nih.gov Combining lipidomics (the comprehensive analysis of all lipids) and proteomics (the large-scale study of proteins) allows for a system-level view of the cellular response to changes in this specific ceramide.

    Lipidomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can precisely quantify the levels of this compound and hundreds of other lipid species simultaneously. nih.gov This allows researchers to see how perturbing its synthesis affects the entire lipid landscape of a cell or tissue.

    Proteomics can then be used on the same samples to identify and quantify thousands of proteins. nih.gov By correlating changes in the lipid profile with changes in the proteome, scientists can build functional networks. For example, an increase in this compound might be correlated with the upregulation of proteins involved in apoptosis or the downregulation of proteins involved in cell cycle progression. This integrated "multi-omics" approach has been successfully used to identify lipid and protein modules associated with complex diseases, providing a powerful framework for understanding the role of individual lipid species in a broader biological context. nih.govnih.gov This holistic view is essential for bridging the gap between a change in a single molecule and a complex cellular phenotype. nih.gov

    Table 4: Integrated Omics Approaches for Functional Analysis

    Omics Technology Information Provided Integration Goal Potential Insight into this compound
    Lipidomics Comprehensive quantification of all cellular lipids, including different ceramide species. nih.gov Correlate changes in this compound with the broader lipid profile. Reveal how its synthesis or degradation impacts other lipid classes (e.g., phospholipids, triglycerides).
    Proteomics Large-scale identification and quantification of cellular proteins. nih.gov Link changes in this compound to alterations in protein expression and signaling pathways. Identify protein networks and pathways (e.g., inflammatory, apoptotic) that are regulated by this specific ceramide.
    Transcriptomics Measurement of gene expression levels (mRNA). nih.gov Connect changes in ceramide levels to the underlying transcriptional regulation. Uncover which genes are switched on or off in response to fluctuations in this compound.

    | Metabolomics | Analysis of small molecule metabolites. | Provide a complete picture of the metabolic state of the cell in response to ceramide changes. | Understand its impact on central carbon metabolism, amino acid metabolism, and other interconnected pathways. |

    Future Directions and Emerging Research Avenues

    Advanced Understanding of Subcellular Trafficking and Compartmentalization

    The synthesis of ceramides (B1148491) begins in the endoplasmic reticulum (ER). nih.govresearchgate.net From the ER, they must be transported to other organelles, such as the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin (B164518). nih.gov While the transport of long-chain ceramides (e.g., C16) is mediated by the ceramide transfer protein (CERT), this transporter does not handle VLCCs. nih.gov This leaves a critical question unanswered: How does N-Triacontanoyl-D-erythro-sphingosine travel from the ER to its final destinations, such as the plasma membrane? nih.gov

    Future research must focus on identifying the specific transport mechanisms for VLCCs. This could involve vesicular transport or, more likely, a novel, yet-to-be-discovered non-vesicular transport protein analogous to CERT but with specificity for very-long acyl chains. The unique structure of the triacontanoyl chain likely necessitates a specialized transport system.

    The subcellular location of a ceramide species is thought to dictate its function. nih.govnih.gov For instance, ceramides at the mitochondria can be involved in apoptosis, while those at the plasma membrane are crucial for barrier function and receptor clustering. nih.govnih.govnih.gov Therefore, understanding the precise subcellular distribution of this compound is paramount. Advanced imaging techniques are emerging as powerful tools for this purpose.

    Interactive Table: Methods for Studying Subcellular Lipid Localization

    Method Description Application for this compound References
    MALDI Mass Spectrometry Imaging Allows for the direct analysis and visualization of lipid distribution within tissue sections, preserving spatial information. Mapping the localization of C30 ceramides in different tissues and within specific cellular regions of those tissues. creative-proteomics.comacs.org
    High-Resolution Microscopy with Probes Utilizes fluorescently tagged lipid analogs to visualize their movement and localization in living cells. Tracking the real-time trafficking of a specifically designed C30-ceramide probe from the ER to other organelles. nih.govthermofisher.com
    Subcellular Fractionation & LC-MS/MS Involves the biochemical separation of organelles (e.g., ER, mitochondria, plasma membrane) followed by lipid extraction and quantification via mass spectrometry. Quantifying the endogenous levels of this compound in different cellular compartments. nih.govnih.gov

    | Enzyme-Based Quantification | A recently developed method that uses an exogenous ceramidase to hydrolyze plasma membrane ceramides, allowing for specific quantification of this pool. | Specifically measuring the amount of this compound present at the plasma membrane. | nih.gov |

    Studies on glycosphingolipids have shown that the acyl chain structure is a key determinant for sorting into different endocytic pathways. biorxiv.org A saturated acyl chain of at least 14 carbons can dictate sorting to the lysosome in a cholesterol-dependent manner. biorxiv.org Future studies could adapt these methodologies to determine if the C30 acyl chain of this compound acts as a specific sorting signal for vesicular trafficking pathways.

    High-Throughput Screening and Functional Genomics Approaches

    To accelerate the discovery of the cellular roles of this compound, high-throughput screening (HTS) and functional genomics are indispensable tools. nih.govyoutube.com HTS allows for the rapid testing of large libraries of small molecules or genetic perturbations to identify those that affect VLCC metabolism or function. youtube.comnih.gov

    Future HTS campaigns could be designed to:

    Identify Modulators of CerS Enzymes: Screen for compounds that specifically inhibit or activate the ceramide synthases responsible for producing C30 ceramides (likely CerS2 or CerS3). nih.govportlandpress.com

    Discover Interacting Proteins: Utilize reconstituted multiprotein complexes in screens to find molecules that disrupt the interaction between VLCCs and their binding partners. nih.gov

    Phenotypic Screening: Use automated microscopy to screen for changes in cellular morphology or processes (e.g., apoptosis, membrane trafficking) in response to genetic or chemical perturbations of this compound levels. youtube.com

    Functional genomics, particularly using CRISPR-based technologies, offers a powerful way to systematically investigate the genes involved in the biology of this compound. biorxiv.org A CRISPRi screen recently identified genes involved in fatty acid elongation and ceramide biosynthesis as key regulators of 1-deoxy-sphingolipid toxicity, demonstrating the power of this approach. biorxiv.org

    Interactive Table: Functional Genomics Strategies for VLCC Research

    Approach Description Application for this compound References
    CRISPR/Cas9 Knockout Screens Genome-wide or targeted knockout of genes to identify those whose absence alters VLCC levels or rescues a VLCC-induced phenotype. Identifying novel enzymes, transporters, or regulatory proteins involved in C30 ceramide biology. biorxiv.org
    RNA-Sequencing (RNA-Seq) Transcriptome-wide analysis to see how cellular gene expression changes in response to altered levels of this compound. Uncovering the downstream signaling pathways and cellular processes regulated by this specific VLCC.

    | Genome-Wide Association Studies (GWAS) | Analyzing genetic variations across a population to find associations with circulating levels of specific lipids. | Identifying human genetic variants that influence the levels of C30 and other VLCCs, providing clues to their physiological relevance. | nih.gov |

    A key focus of future functional genomics will be on the ceramide synthase (CerS) family of enzymes, as they determine the acyl-chain length of ceramides. portlandpress.comresearchgate.net Understanding the transcriptional and post-translational regulation of the specific CerS responsible for C30 ceramide synthesis will be crucial. elifesciences.org

    Development of Novel Research Probes and Tools for Sphingolipid Biology

    A major bottleneck in studying specific lipid species like this compound is the lack of dedicated research tools. nih.gov The direct study of sphingolipids is hampered by their complex metabolism and ubiquitous presence in cells. nih.gov Therefore, the development of novel chemical probes is a critical future direction.

    These probes need to be carefully designed to faithfully mimic the behavior of the endogenous molecule. Future efforts should concentrate on creating:

    Fluorescent Analogs: Synthesizing this compound with a fluorescent tag (like BODIPY) that does not significantly alter its biophysical properties. thermofisher.com Such probes would be invaluable for live-cell imaging to track its subcellular localization and trafficking in real-time. nih.gov

    Clickable Probes: Incorporating a "clickable" chemical handle (e.g., an alkyne or azide (B81097) group) into the molecule. This allows for bioorthogonal ligation to reporter tags for visualization or affinity handles for pull-down experiments to identify binding partners.

    Photo-activatable and Photoswitchable Analogs: These advanced probes can be "turned on" with light in specific cellular locations or at specific times, providing unprecedented spatiotemporal control to study acute signaling events mediated by this compound. nih.gov

    Isotopically Labeled Tracers: Using stable isotopes (e.g., ¹³C, ¹⁵N) in the synthesis of this compound will allow for precise tracking of its metabolic flux through various pathways using mass spectrometry, without the limitations of radioactive tracers. nih.govfrontiersin.org

    The development of these tools will be essential to move beyond correlational studies and begin to dissect the specific molecular functions of this compound with precision.

    Q & A

    Basic Research Questions

    Q. What are the standard protocols for synthesizing and purifying N-Triacontanoyl-D-erythro-sphingosine, and how do solubility properties influence experimental design?

    • Methodological Answer : Synthesis typically involves coupling triacontanoic acid to D-erythro-sphingosine via acyl transfer reactions. Solubility in chloroform/methanol (2:1) or ethanol is critical for handling and storage . Purity verification requires thin-layer chromatography (TLC) and gas chromatography (GC), with mass spectrometry (MS) confirming structural identity . Solvent choice impacts lipid dispersion in cellular assays; for example, chloroform-based stock solutions are diluted in aqueous buffers containing surfactants (e.g., 0.1% bovine serum albumin) to prevent aggregation.

    Q. How should researchers safely handle this compound in laboratory settings?

    • Methodological Answer : Use nitrile gloves compliant with EN 374 standards and inspect for integrity before use. Avoid skin contact due to potential irritant properties. Work under a fume hood to minimize inhalation of aerosolized particles. Contaminated waste must follow institutional biohazard disposal protocols . Storage at −20°C in sealed, inert containers prevents degradation .

    Q. What analytical techniques are recommended for characterizing this compound, and how are discrepancies in spectral data resolved?

    • Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution MS are standard. Discrepancies in NMR signals (e.g., acyl chain conformation) may arise from solvent polarity or temperature variations. Cross-validation with infrared (IR) spectroscopy can resolve ambiguities in functional group identification (e.g., hydroxyl vs. amide peaks) .

    Advanced Research Questions

    Q. How can researchers design experiments to investigate the role of this compound in lipid raft formation, given challenges in mimicking physiological conditions?

    • Methodological Answer : Use atomic force microscopy (AFM) or fluorescence resonance energy transfer (FRET) to study lipid raft dynamics. Incorporate cholesterol and sphingomyelin at physiological ratios (e.g., 1:1:1 molar ratio) in model membranes. Control temperature gradients to replicate membrane phase transitions. Address contradictory data (e.g., raft stability vs. fluidity) by standardizing buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) .

    Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in apoptosis assays?

    • Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) quantify EC₅₀ values. Account for batch-to-batch variability in compound purity by including a negative control (solvent-only) and normalizing data to baseline caspase-3 activity. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Predefined thresholds for significance (e.g., p < 0.01) mitigate false positives .

    Q. How can structural modifications to this compound enhance its specificity as a ceramide synthase inhibitor, and what are common pitfalls in structure-activity relationship (SAR) studies?

    • Methodological Answer : Replace the triacontanoyl chain with shorter (C16–C20) or unsaturated acyl groups to probe enzyme active-site interactions. Common pitfalls include neglecting stereochemical effects (e.g., D-erythro vs. L-threo configurations) and solvent-induced conformational changes. Validate SAR hypotheses with molecular docking simulations (e.g., AutoDock Vina) and enzymatic assays using purified ceramide synthase isoforms .

    Data Presentation and Reproducibility

    Q. What are best practices for presenting lipidomic data involving this compound to ensure reproducibility?

    • Methodological Answer : Report raw data (e.g., MS peak intensities) and normalized values (e.g., fold-change vs. control) in supplementary tables. Use heatmaps for lipid species clustering and principal component analysis (PCA) for multivariate trends. Adhere to NIH preclinical guidelines by detailing animal strain, cell passage number, and instrument calibration protocols .

    Q. How should researchers address contradictory findings in the literature regarding this compound’s role in oxidative stress pathways?

    • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell type-specific ROS scavenging mechanisms). Replicate key studies under controlled conditions (e.g., hypoxia vs. normoxia) and use siRNA knockdowns to isolate pathway components. Transparently report negative results to reduce publication bias .

    Tables for Key Data

    Property Value/Method Reference
    Molecular Weight734 g/mol (C₄₈H₉₅NO₃)
    SolubilityChloroform/methanol (2:1), ethanol
    Purity VerificationTLC (>98%), GC, MS
    Storage Conditions−20°C in inert containers
    Safety ProtocolsEN 374-compliant gloves, fume hood use

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.